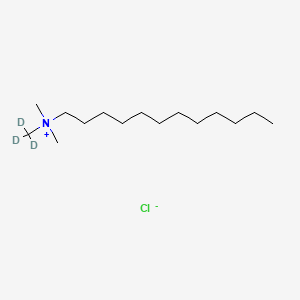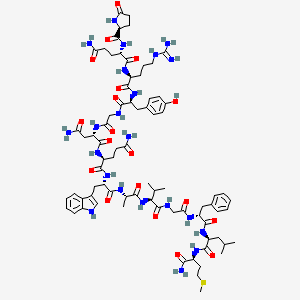
rac-trans 3'-Acetylthiomethyl Nicotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-trans 3’-Acetylthiomethyl Nicotine: is a synthetic compound that belongs to the class of nicotine derivatives. It is known for its potent agonistic activity on nicotinic acetylcholine receptors, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The preparation of rac-trans 3’-Acetylthiomethyl Nicotine involves synthetic routes that typically include the acetylation of thiomethyl nicotine. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Análisis De Reacciones Químicas
rac-trans 3’-Acetylthiomethyl Nicotine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding thiol derivative.
Substitution: Various nucleophiles can substitute the acetyl group, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .
Aplicaciones Científicas De Investigación
rac-trans 3’-Acetylthiomethyl Nicotine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotine derivatives and their interactions with various reagents.
Biology: The compound is utilized in research focused on nicotinic acetylcholine receptors, helping to understand their role in cellular signaling.
Medicine: Potential therapeutic applications are being explored, particularly in the context of neurodegenerative diseases and addiction treatment.
Industry: It is used in the development of new materials and chemicals, leveraging its unique chemical properties .
Mecanismo De Acción
The mechanism of action of rac-trans 3’-Acetylthiomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it modulates their activity, leading to changes in cellular signaling pathways. This interaction can influence various physiological processes, including neurotransmission and muscle contraction .
Comparación Con Compuestos Similares
rac-trans 3’-Acetylthiomethyl Nicotine can be compared with other nicotine derivatives such as:
Nicotine: The parent compound, known for its widespread use and addictive properties.
Nicotinic Acid: A derivative used in the treatment of hyperlipidemia.
Nicotinamide: A form of vitamin B3 with various therapeutic applications. The uniqueness of rac-trans 3’-Acetylthiomethyl Nicotine lies in its specific acetylthiomethyl group, which imparts distinct chemical and biological properties compared to other nicotine derivatives
Propiedades
IUPAC Name |
S-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10(16)17-9-12-5-7-15(2)13(12)11-4-3-6-14-8-11/h3-4,6,8,12-13H,5,7,9H2,1-2H3/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCQHJDMWOPPV-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCN(C1C2=CN=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H]1CCN([C@@H]1C2=CN=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
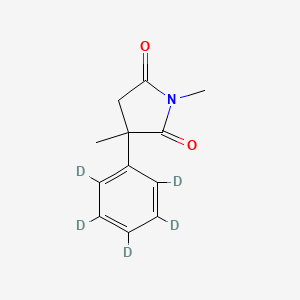
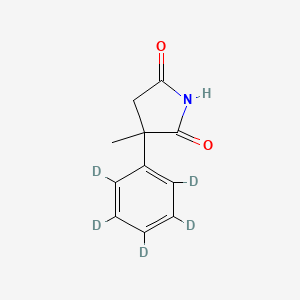
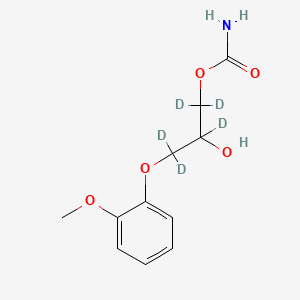
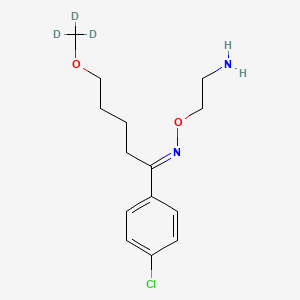




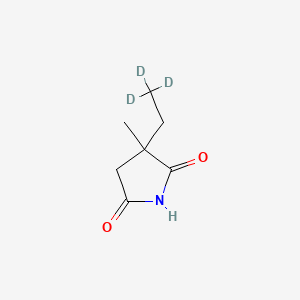
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
